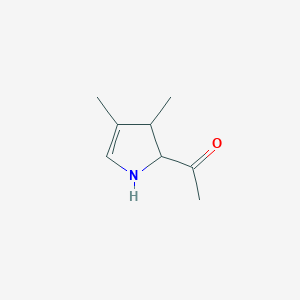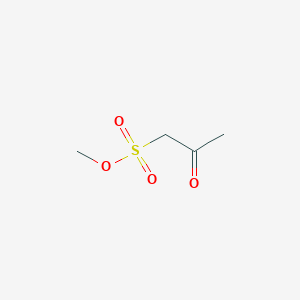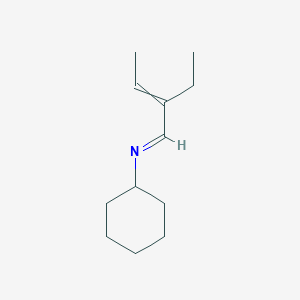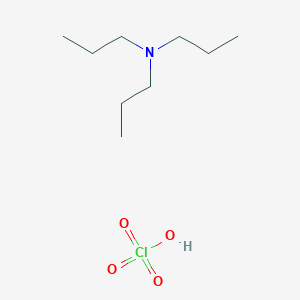![molecular formula C18H18O6 B14558584 {4-[3-(3-Hydroxy-4-methoxyphenyl)propanoyl]phenoxy}acetic acid CAS No. 62152-34-5](/img/structure/B14558584.png)
{4-[3-(3-Hydroxy-4-methoxyphenyl)propanoyl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[3-(3-Hydroxy-4-methoxyphenyl)propanoyl]phenoxy}acetic acid is a complex organic compound that features a phenoxyacetic acid moiety linked to a hydroxy-methoxyphenyl propanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(3-Hydroxy-4-methoxyphenyl)propanoyl]phenoxy}acetic acid typically involves multiple steps, starting from readily available precursors. One common route involves the esterification of 3-(3-hydroxy-4-methoxyphenyl)propionic acid with phenoxyacetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{4-[3-(3-Hydroxy-4-methoxyphenyl)propanoyl]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {4-[3-(3-Hydroxy-4-methoxyphenyl)propanoyl]phenoxy}acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of {4-[3-(3-Hydroxy-4-methoxyphenyl)propanoyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The propanoyl moiety can also interact with hydrophobic pockets in proteins, influencing their function. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-methoxyphenylacetic acid
- 3-(3-Hydroxy-4-methoxyphenyl)propionic acid
- 4-Methoxyphenylacetic acid
Uniqueness
{4-[3-(3-Hydroxy-4-methoxyphenyl)propanoyl]phenoxy}acetic acid is unique due to its combination of functional groups and structural features The presence of both hydroxy and methoxy groups, along with the phenoxyacetic acid moiety, provides a versatile platform for chemical modifications and interactions with biological targets
Properties
CAS No. |
62152-34-5 |
|---|---|
Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
2-[4-[3-(3-hydroxy-4-methoxyphenyl)propanoyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H18O6/c1-23-17-9-3-12(10-16(17)20)2-8-15(19)13-4-6-14(7-5-13)24-11-18(21)22/h3-7,9-10,20H,2,8,11H2,1H3,(H,21,22) |
InChI Key |
DJUBFSHRYCIQHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)C2=CC=C(C=C2)OCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


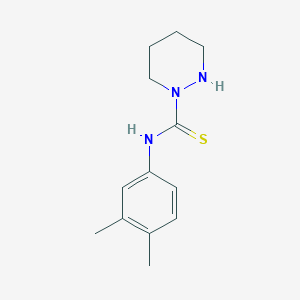

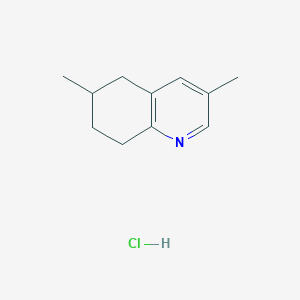
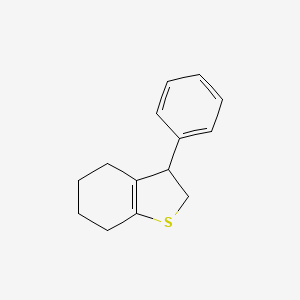
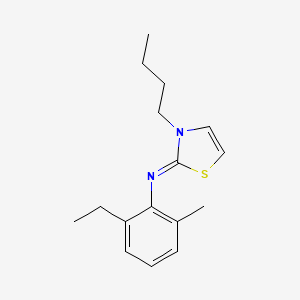
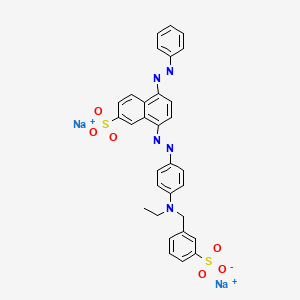
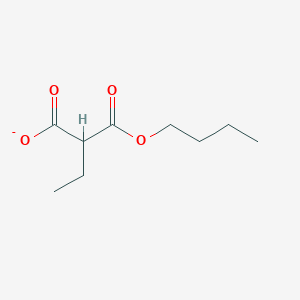
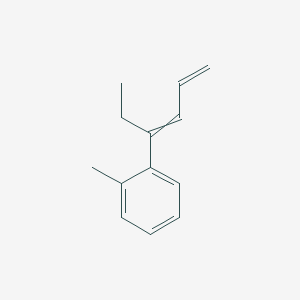
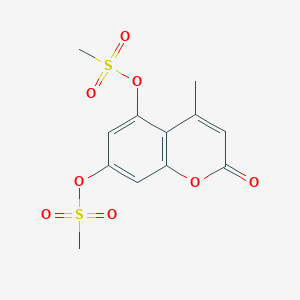
![Benzenecarboximidamide, 4-[(phenylmethoxy)acetyl]-](/img/structure/B14558544.png)
